An In-Depth Technical Guide to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
An In-Depth Technical Guide to tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate
CAS Number: 1239319-91-5
This technical guide provides a comprehensive overview of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate, a key building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the compound's physicochemical properties, synthesis, and applications, with a focus on its role in creating structurally complex and three-dimensional molecules.
Introduction: The Significance of a Spirocyclic Scaffold
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a heterocyclic compound featuring a spirocyclic core, where a cyclopentane and a pyrrolidine ring are joined by a single carbon atom.[1] The presence of the tert-butyloxycarbonyl (Boc) protecting group on the nitrogen atom enhances its utility in multi-step organic syntheses by allowing for controlled deprotection and subsequent functionalization.[2]
The rigid, three-dimensional structure of the azaspiro[3.4]octane scaffold is of particular interest in drug discovery.[3] It serves as a non-planar bioisostere for more common flat aromatic rings, enabling the exploration of new chemical space and potentially improving pharmacological properties such as potency, selectivity, and metabolic stability. This unique topology allows for precise spatial orientation of substituents, which can lead to enhanced binding interactions with biological targets.
Physicochemical and Spectroscopic Profile
A thorough understanding of a compound's physical and chemical properties is fundamental to its application in synthesis. The key properties of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate are summarized below.
| Property | Value | Source |
| CAS Number | 1239319-91-5 | [4] |
| Molecular Formula | C₁₂H₂₁NO₃ | [5] |
| Molecular Weight | 227.30 g/mol | [5] |
| Appearance | Pale yellow to yellow to brown liquid or solid | [6] |
| Purity | ≥97% (mixture of isomers) | [7] |
| Storage | 2-8°C, under inert atmosphere, protected from light | [6] |
Spectroscopic Data
While detailed spectra are often proprietary to manufacturers, typical analytical data confirms the structure of the compound. A certificate of analysis for a commercially available sample indicates that the ¹H NMR spectrum conforms to the expected structure.[7] For related azaspiro[3.4]octane derivatives, comprehensive NMR and mass spectrometry data are available and serve as a reference for structural confirmation.
Synthesis and Purification: A Strategic Approach
A robust and scalable synthesis is crucial for the widespread use of any chemical building block. While a specific, publicly available, step-by-step protocol for tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is not extensively documented in peer-reviewed literature, a plausible synthetic strategy can be inferred from related preparations, such as that of tert-butyl-7-bromo-5-oxa-2-azaspiro[3.4]octane-2-formic acid ester.[3]
A likely synthetic pathway would involve the construction of the spirocyclic core through a key cyclization step. The general logic for the synthesis of such spirocycles often involves the preparation of a suitably functionalized precursor that can undergo intramolecular cyclization.
Below is a representative, conceptual workflow for the synthesis of the target compound.
Figure 1. Conceptual workflow for the synthesis of tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate.
Experimental Protocol (Hypothetical)
The following is a hypothetical, multi-step protocol based on established organic chemistry principles for the synthesis of similar spirocyclic systems.
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Precursor Synthesis: A suitable starting material, such as a protected amino acid with a pendant chain capable of forming the cyclopentyl ring, would be elaborated over several steps to install the necessary functional groups for cyclization.
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Intramolecular Cyclization: The linear precursor would then be subjected to conditions that promote intramolecular ring closure to form the spiro[3.4]octane skeleton. This could involve reactions such as an intramolecular Heck reaction, a ring-closing metathesis, or an aldol condensation followed by subsequent transformations.
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Hydroxyl Group Introduction: The hydroxyl group at the 2-position could be introduced either during the cyclization process or in a subsequent step via oxidation of a C-H bond or reduction of a corresponding ketone.
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Purification: The crude product would be purified using standard techniques such as column chromatography on silica gel to yield the final, pure compound.
Applications in Drug Discovery and Development
The utility of tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate lies in its versatility as a building block for more complex molecules with potential therapeutic applications.
Role as a PROTAC Linker
Proteolysis-targeting chimeras (PROTACs) are an emerging class of therapeutics that utilize the cell's own protein degradation machinery to eliminate disease-causing proteins. PROTACs consist of two ligands connected by a linker: one that binds to the target protein and another that recruits an E3 ubiquitin ligase. The spirocyclic scaffold of the title compound is well-suited for use in the linker region of PROTACs, providing a rigid and defined three-dimensional structure that can optimize the spatial orientation of the two ligands for efficient protein degradation.[8]
A Scaffold for Novel Therapeutics
The incorporation of the azaspiro[3.4]octane moiety into drug candidates can lead to improved pharmacological profiles. The three-dimensional nature of this scaffold can enhance binding affinity and selectivity for the target protein by presenting functional groups in a more pre-organized and favorable conformation compared to more flexible or planar structures. Furthermore, the introduction of spirocyclic structures has been shown to improve physicochemical properties such as solubility and metabolic stability, which are critical for the development of orally bioavailable drugs.
Safety and Handling
As with any chemical reagent, proper safety precautions should be taken when handling tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate. It is recommended to handle the compound in a well-ventilated fume hood and to wear appropriate personal protective equipment, including gloves, safety glasses, and a lab coat. For related compounds, such as the 2-amino derivative, hazard statements indicate that it may cause skin and eye irritation, as well as respiratory irritation.[6][9]
Storage: The compound should be stored in a tightly sealed container in a cool, dry place, typically at 2-8°C, under an inert atmosphere and protected from light to ensure its stability.[6]
Conclusion
tert-Butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate is a valuable and versatile building block for the synthesis of novel, three-dimensional molecules with potential applications in drug discovery. Its rigid spirocyclic core offers a unique structural motif for the design of new therapeutics, including PROTACs, with potentially improved pharmacological and physicochemical properties. As the demand for more complex and effective drug candidates continues to grow, the importance of such innovative chemical scaffolds in medicinal chemistry is poised to increase.
References
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- 3. CN111533752A - Preparation method of tert-butyl-7-bromo-5-oxa-2-azaspiro [3.4] octane-2-formic acid ester - Google Patents [patents.google.com]
- 4. N-BOC-6-azaspiro[3.4]octan-2-ol | 1239319-91-5 [chemicalbook.com]
- 5. 1239319-91-5 | tert-butyl 2-hydroxy-6-azaspiro[3.4]octane-6-carboxylate | Alcohols | Ambeed.com [ambeed.com]
- 6. tert-butyl 2-amino-6-azaspiro[3.4]octane-6-carboxylate | 1239319-94-8 [sigmaaldrich.com]
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